H-DL-Met-DL-Glu-DL-His-DL-Phe-DL-Arg-DL-Trp-Gly-OH
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Overview
Description
The compound “H-DL-Met-DL-Glu-DL-His-DL-Phe-DL-Arg-DL-Trp-Gly-OH” is a synthetic peptide composed of several amino acids Each amino acid in this sequence is in its DL form, indicating that it contains both D- and L- enantiomers
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “H-DL-Met-DL-Glu-DL-His-DL-Phe-DL-Arg-DL-Trp-Gly-OH” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of the resin: The resin is activated to allow the first amino acid to attach.
Coupling reactions: Each amino acid is coupled to the growing chain using coupling reagents such as HBTU or DIC.
Deprotection steps: Protecting groups on the amino acids are removed to allow the next amino acid to couple.
Cleavage from the resin: The completed peptide is cleaved from the resin using a cleavage reagent like trifluoroacetic acid (TFA).
Industrial Production Methods
In an industrial setting, the production of this peptide may involve automated peptide synthesizers to increase efficiency and yield. The process is scaled up by optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
The compound “H-DL-Met-DL-Glu-DL-His-DL-Phe-DL-Arg-DL-Trp-Gly-OH” can undergo various chemical reactions, including:
Oxidation: Certain amino acids like methionine (Met) can be oxidized to methionine sulfoxide.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or performic acid can be used.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: N-hydroxysuccinimide (NHS) esters are often used for amine substitution.
Major Products Formed
Oxidation: Methionine sulfoxide.
Reduction: Free thiols from disulfide bonds.
Substitution: Modified peptides with substituted amino groups.
Scientific Research Applications
The compound “H-DL-Met-DL-Glu-DL-His-DL-Phe-DL-Arg-DL-Trp-Gly-OH” has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Potential therapeutic applications due to its ability to mimic natural peptides and proteins.
Industry: Utilized in the development of peptide-based materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of “H-DL-Met-DL-Glu-DL-His-DL-Phe-DL-Arg-DL-Trp-Gly-OH” depends on its interaction with specific molecular targets. The peptide can bind to receptors or enzymes, influencing biological pathways. For example, it may act as an agonist or antagonist, modulating signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
H-DL-Met-DL-Glu-DL-His-DL-Phe-DL-Arg-DL-Trp-Gly-NH2: Similar structure but with an amide group at the C-terminus.
H-DL-Met-DL-Glu-DL-His-DL-Phe-DL-Arg-DL-Trp-Gly-OCH3: Similar structure but with a methoxy group at the C-terminus.
Uniqueness
The uniqueness of “H-DL-Met-DL-Glu-DL-His-DL-Phe-DL-Arg-DL-Trp-Gly-OH” lies in its specific sequence and the presence of both D- and L- enantiomers, which can influence its biological activity and stability compared to peptides with only L-amino acids.
Properties
IUPAC Name |
4-[(2-amino-4-methylsulfanylbutanoyl)amino]-5-[[1-[[1-[[1-[[1-(carboxymethylamino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H59N13O10S/c1-68-17-15-29(45)38(62)53-32(13-14-36(58)59)41(65)57-35(20-27-22-48-24-52-27)43(67)55-33(18-25-8-3-2-4-9-25)42(66)54-31(12-7-16-49-44(46)47)40(64)56-34(39(63)51-23-37(60)61)19-26-21-50-30-11-6-5-10-28(26)30/h2-6,8-11,21-22,24,29,31-35,50H,7,12-20,23,45H2,1H3,(H,48,52)(H,51,63)(H,53,62)(H,54,66)(H,55,67)(H,56,64)(H,57,65)(H,58,59)(H,60,61)(H4,46,47,49) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAAUASBAIUJHAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H59N13O10S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
962.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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